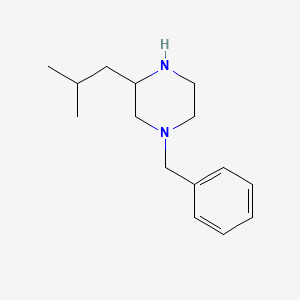

1-benzyl-3-isobutylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-(2-methylpropyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-13(2)10-15-12-17(9-8-16-15)11-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMROSCVRBNRRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN(CCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590279 | |

| Record name | 1-Benzyl-3-(2-methylpropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928025-43-8 | |

| Record name | 3-(2-Methylpropyl)-1-(phenylmethyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928025-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-3-(2-methylpropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyl 3 Isobutylpiperazine and Its Derivatives

Established Synthetic Routes to the Piperazine (B1678402) Core Structure

The construction of the piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, can be achieved through various synthetic strategies. These methods range from classical cyclization reactions to modern catalytic approaches.

Cyclization Reactions for Piperazine Ring Formation

Cyclization reactions represent a fundamental approach to constructing the piperazine skeleton. A common strategy involves the dimerization of amino acids to form diketopiperazines, which can then be reduced to the corresponding piperazines. Current time information in Bangalore, IN. This method is particularly effective for producing 2,5-disubstituted piperazines. Current time information in Bangalore, IN. Another approach involves the double Michael addition of primary amines to nitrosoalkenes to form bis(oximinoalkyl)amines, which then undergo catalytic reductive cyclization to yield piperazine rings. google.com This method allows for the conversion of a primary amino group into a piperazine ring, offering a way to modify bioactive molecules. google.com

A Dieckmann-like cyclization has also been employed to synthesize piperazine-2,5-diones, which are important precursors to piperazines. nih.gov This method provides access to trisubstituted piperazine-2,5-diones with various electron-withdrawing groups. nih.gov Additionally, one-pot cyclization methods have been developed for the synthesis of N-heteroalkyl-N′-tosylpiperazines under mild conditions from readily available reactants. science.gov

| Cyclization Method | Starting Materials | Key Features | Product Type |

| Dimerization and Reduction | Amino acids | Straightforward access to 2,5-disubstituted products. Current time information in Bangalore, IN. | 2,5-disubstituted piperazines |

| Double Michael Addition and Reductive Cyclization | Primary amines, Nitrosoalkenes | Converts a primary amino group into a piperazine ring. google.com | Substituted piperazines |

| Dieckmann-like Cyclization | Amino acid derivatives | Access to trisubstituted piperazine-2,5-diones. nih.gov | Piperazine-2,5-diones |

| One-pot Cyclization | N-substituted diethanolamines, tosylamides | Operational simplicity and mild conditions. science.gov | N-heteroalkyl-N′-tosylpiperazines |

Reductive Amination Approaches in Piperazine Synthesis

Reductive amination is a versatile and widely used method for the formation of C-N bonds and is frequently employed in the synthesis of piperazine derivatives. nih.gov This reaction typically involves the reaction of an amine with a carbonyl compound to form an imine or enamine, which is then reduced in situ to the corresponding amine. Common reducing agents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). nih.govmasterorganicchemistry.com

A direct and scalable synthesis of a benzylpiperazine has been demonstrated using continuous-flow hydrogenation, which is considered a green chemistry approach as it uses H₂ as the reducing agent and generates water as the only byproduct. nih.gov This method avoids the use of protecting groups and large excesses of reagents. nih.gov Intramolecular reductive amination has also been utilized for the preparation of piperazines. doi.org More recently, a practical catalytic reductive amination of carboxylic acids has been developed, which involves a silane-mediated amidation followed by a zinc-catalyzed amide reduction. thieme-connect.de

| Reductive Amination Approach | Reactants | Reducing Agent/Catalyst | Key Features |

| Classical Reductive Amination | Amine, Aldehyde/Ketone | NaBH(OAc)₃, NaBH₃CN | Wide applicability, operational simplicity. nih.govmasterorganicchemistry.com |

| Continuous-Flow Hydrogenation | Benzaldehyde (B42025), Piperazine | H₂ / Catalyst | Green, scalable, protecting-group-free. nih.gov |

| Intramolecular Reductive Amination | Dicarbonyl or keto-amine precursors | Various | Forms the piperazine ring in one step. doi.org |

| Reductive Amination of Carboxylic Acids | Amine, Carboxylic Acid | Phenylsilane, Zn(OAc)₂ | Avoids the use of aldehydes/ketones. thieme-connect.de |

Palladium-Catalyzed Synthesis of Piperazine Derivatives

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of highly substituted piperazines with excellent control over stereochemistry and regiochemistry. Current time information in Bangalore, IN.researchgate.netnewcastle.edu.auacs.org One strategy involves the palladium-catalyzed carboamination of substituted ethylenediamine (B42938) derivatives with aryl or alkenyl halides to form the piperazine ring. Current time information in Bangalore, IN. This method allows for the modular construction of piperazines with diverse substituents at all positions. Current time information in Bangalore, IN.

Another novel palladium-catalyzed method involves the decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles. newcastle.edu.auacs.org This process proceeds under mild conditions and tolerates a wide range of functional groups on both reaction partners, providing access to highly substituted piperazines and piperazinones in excellent yields. newcastle.edu.auacs.org Furthermore, a facile palladium-catalyzed methodology for the synthesis of biologically relevant arylpiperazines under aerobic and solvent-free conditions has been reported, highlighting an eco-friendly and cost-effective approach. mdpi.com

| Pd-Catalyzed Method | Reactants | Catalyst System | Key Features |

| Carboamination | Substituted ethylenediamines, Aryl/Alkenyl halides | Pd catalyst | Stereoselective, modular construction. Current time information in Bangalore, IN. |

| Decarboxylative Cyclization | Propargyl carbonates, Bis-nitrogen nucleophiles | Pd catalyst | Mild conditions, high yields, broad scope. newcastle.edu.auacs.org |

| Aerobic Amination | Aryl chlorides, Piperazine | Pd catalyst | Eco-friendly, solvent-free conditions. mdpi.com |

Photocatalytic Approaches to Piperazine Synthesis

Photocatalysis has recently gained significant attention as a sustainable and efficient method for the synthesis of piperazines. evitachem.comclockss.org One approach utilizes silicon amine protocol (SLAP) reagents that undergo photocatalytic cross-coupling with aldehydes and ketones in the presence of an iridium photoredox catalyst. evitachem.comclockss.org This blue light-promoted process is a tin-free alternative to the tin amine protocol (SnAP) and tolerates a wide range of substrates. evitachem.com

Another photocatalytic route involves the intramolecular cyclization of N-(2,3-dihydroxypropyl)ethylenediamine over a semiconductor-loaded zeolite catalyst to produce piperazine. orgsyn.org This method operates at room temperature and offers an environmentally friendly alternative to traditional high-temperature syntheses. orgsyn.org A visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes has also been developed to access 2-substituted piperazines. clockss.org

| Photocatalytic Method | Reactants | Catalyst System | Key Features |

| SLAP Reagent Cross-Coupling | Silicon amine protocol (SLAP) reagents, Aldehydes/Ketones | Iridium photoredox catalyst | Tin-free, broad substrate scope. evitachem.comclockss.org |

| Intramolecular Cyclization | N-(2,3-dihydroxypropyl)ethylenediamine | Semiconductor loaded zeolite | Room temperature, environmentally friendly. orgsyn.org |

| Decarboxylative Annulation | Glycine-based diamine, Aldehydes | Iridium-based complex | Mild conditions, access to 2-substituted piperazines. clockss.org |

Strategies for the Introduction of Benzyl (B1604629) and Isobutyl Moieties

The functionalization of the piperazine core with specific substituents, such as benzyl and isobutyl groups, is crucial for tuning the properties of the final molecule. This is typically achieved through N-alkylation or N-benzylation reactions.

N-Alkylation and N-Benzylation Methods

The introduction of alkyl and benzyl groups onto the nitrogen atoms of the piperazine ring is a common synthetic transformation. Classical N-alkylation involves the reaction of a piperazine with an alkyl halide. acs.org However, this method can sometimes lead to over-alkylation. masterorganicchemistry.com

A more controlled method for N-benzylation involves the reaction of piperazine with benzyl chloride. orgsyn.org A simple and efficient procedure for the synthesis of 1-benzylpiperazine (B3395278) involves the reaction of piperazine dihydrochloride (B599025) and piperazine hexahydrate with benzyl chloride in ethanol. orgsyn.org

Reductive amination, as discussed previously, is also a powerful method for N-alkylation and N-benzylation. For instance, the reaction of an amine with an appropriate aldehyde (e.g., benzaldehyde for benzylation) in the presence of a reducing agent provides a controlled route to the desired N-substituted piperazine. masterorganicchemistry.com Furthermore, the N-alkylation of amines using alcohols as alkylating agents in the presence of a palladium catalyst has been reported as a mild and environmentally benign method. chemrxiv.org Reusable cobalt nanoparticles have also been shown to be effective catalysts for the N-alkylation of amines with alcohols. chemlinked.com.cn

A specific example of synthesizing 1-benzyl-3-isobutylpiperazine involves a photocatalytic approach. doi.org In this method, a silicon amine reagent is reacted with 3-methylbutanal (B7770604) (isovaleraldehyde) under blue light irradiation with an iridium photocatalyst to yield the target compound. doi.org

| Method | Reagents | Catalyst/Conditions | Key Features |

| N-Alkylation with Alkyl Halide | Piperazine, Alkyl halide | Base | Classical method, potential for over-alkylation. acs.org |

| N-Benzylation with Benzyl Chloride | Piperazine, Benzyl chloride | Ethanol, heat | Efficient synthesis of 1-benzylpiperazine. orgsyn.org |

| Reductive Amination | Piperazine, Aldehyde | Reducing agent (e.g., NaBH(OAc)₃) | Controlled mono-alkylation. masterorganicchemistry.com |

| N-Alkylation with Alcohols | Piperazine, Alcohol | Pd catalyst or Co-nanoparticles | Green and mild conditions. chemrxiv.orgchemlinked.com.cn |

| Photocatalytic Synthesis | Silicon amine reagent, 3-methylbutanal | Iridium photocatalyst, blue light | Direct synthesis of this compound. doi.org |

Stereoselective Synthesis of Chiral this compound

The creation of specific stereoisomers (chiral molecules that are mirror images of each other) of this compound is crucial for studying its biological activity. Stereoselective synthesis aims to produce a single, desired stereoisomer.

One common strategy involves using chiral starting materials derived from amino acids. nih.gov For instance, enantiomerically enriched cis-2,6-disubstituted piperazines can be prepared from amino acid precursors. nih.gov This method allows for the controlled construction of the piperazine ring with specific substituents at various positions. nih.gov Palladium-catalyzed carboamination reactions are a key step in this approach, forming the heterocyclic ring with high diastereoselectivity. nih.gov

Another approach to achieving stereoselectivity is through the use of chiral auxiliaries or catalysts. For example, the conjugate addition of a chiral lithium amide, such as (R)-N-benzyl-N-α-methylbenzylamide, to a suitable substrate can result in excellent stereoselectivity, yielding a single product. beilstein-journals.org While not directly applied to this compound in the reviewed literature, this principle of using chiral reagents to direct the stereochemical outcome is a fundamental concept in asymmetric synthesis. beilstein-journals.org

A modular, stereoselective synthesis of substituted piperidin-4-ols has been developed, which could potentially be adapted for piperazine synthesis. nih.gov This method involves a gold-catalyzed cyclization followed by a chemoselective reduction and a spontaneous rearrangement, demonstrating excellent diastereoselectivity in the ring-forming step. nih.gov

The following table summarizes key aspects of stereoselective synthesis strategies applicable to chiral piperazine derivatives:

| Strategy | Key Features | Reported Stereoselectivity | Reference |

| Palladium-Catalyzed Carboamination | Utilizes amino acid precursors; modular construction of piperazine ring. | Good to excellent diastereoselectivity (often 14:1 to >20:1). | nih.gov |

| Chiral Lithium Amide Addition | Employs a chiral amine to direct stereochemistry. | Excellent stereoselectivity (de > 99%). | beilstein-journals.org |

| Gold-Catalyzed Cyclization/Rearrangement | One-pot synthesis with high diastereoselectivity in ring formation. | Excellent diastereoselectivities. | nih.gov |

Precursor Compound Utilization in Target Synthesis

The synthesis of this compound and its derivatives relies on the strategic use of precursor compounds. A common precursor for the benzyl group is benzyl bromide or benzyl chloride. orgsyn.orgnih.gov For the piperazine core, piperazine itself or its derivatives are frequently used. orgsyn.org

One synthetic route involves the mono-alkylation of piperazine with benzyl bromide, followed by protection of the second nitrogen atom, for instance, with a Boc group. nih.gov This allows for further selective modifications. Another method starts with the reaction of piperazine dihydrochloride monohydrate with benzyl chloride. orgsyn.org

For derivatives like (S)-1-benzyl-3-isobutylpiperazine-2,5-dione, the synthesis can start from amino acids. iiarjournals.orgresearchgate.net For example, the cyclization of amino acid derivatives can lead to diketopiperazines, which are key intermediates. Specifically, piperazine-diones can be obtained through a two-step process involving amino acid acylation with chloroacetyl chloride, followed by cyclization with benzylamine (B48309). nih.gov Subsequent reduction of the dione (B5365651) can yield the piperazine ring. nih.gov

A patent describes the preparation of 1-benzyl-3-piperidone hydrochloride from N-benzylglycine ethyl ester, which is synthesized from benzylamine and a 2-halogenated ethyl acetate (B1210297). google.com This highlights the use of more fundamental building blocks to construct the piperazine ring system.

Key precursor compounds and their roles are outlined in the table below:

| Precursor Compound | Role in Synthesis | Example Reaction | Reference |

| Benzyl Bromide/Chloride | Source of the benzyl group. | Mono-alkylation of piperazine. | orgsyn.orgnih.gov |

| Piperazine / Piperazine Dihydrochloride | Forms the core piperazine ring. | Reaction with benzyl chloride. | orgsyn.org |

| Amino Acids (e.g., Leucine) | Chiral source for building the substituted piperazine ring. | Formation of diketopiperazine intermediates. | nih.goviiarjournals.orgresearchgate.net |

| N-Benzylglycine Ethyl Ester | Intermediate for building the piperazine ring. | Reaction with 4-halogenated ethyl butyrate. | google.com |

Optimization of Reaction Conditions and Synthetic Efficiency

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound and its derivatives. This involves adjusting parameters such as temperature, solvent, catalyst, and reaction time.

For instance, in the synthesis of 1-benzylpiperazine, a modification of an earlier reported method simplifies the process and yields an easily purified product. orgsyn.org The reaction of piperazine dihydrochloride with benzyl chloride is carried out at 65°C for a specific duration to ensure the formation of the desired mono-substituted product. orgsyn.org

In palladium-catalyzed reactions for piperazine synthesis, the choice of catalyst and ligands is crucial. For example, a combination of Pd2(dba)3 and tBu2P(o-biphenyl) has been used at 80°C for the carboamination step. nih.gov The optimization of a solid-phase approach for synthesizing oxazolo[3,4-a]pyrazine derivatives involved adjusting reagents and conditions, such as using HgCl2 in CH3CN at 90°C for 24 hours for a specific transformation. nih.govacs.org

Microwave-assisted synthesis has been shown to rapidly produce substituted pyrroles, a different heterocyclic system, highlighting a modern technique for potentially accelerating reactions in piperazine synthesis as well.

The table below provides examples of reaction condition optimization:

| Reaction Type | Optimized Parameters | Outcome | Reference |

| N-Benzylation of Piperazine | Temperature: 65°C; controlled addition of benzyl chloride. | Simple, high-yield synthesis of pure 1-benzylpiperazine dihydrochloride. | orgsyn.org |

| Palladium-Catalyzed Carboamination | Catalyst: Pd2(dba)3/tBu2P(o-biphenyl); Temperature: 80°C. | Efficient ring formation for substituted piperazines. | nih.gov |

| Solid-Phase Synthesis | Reagent: HgCl2; Solvent: CH3CN; Temperature: 90°C; Time: 24h. | Optimized guanidine (B92328) derivative synthesis. | nih.govacs.org |

Chemical Modification of this compound for Structure-Activity Exploration

Chemical modification of the this compound scaffold is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR). azolifesciences.com This involves systematically altering different parts of the molecule to understand how these changes affect its biological activity.

Modifications can be made to the benzyl group, the isobutyl group, and the piperazine ring itself. For example, in related oxazolo[3,4-a]pyrazine derivatives, replacing the benzyl group with other substituents or introducing functional groups to the phenyl ring has been explored. nih.gov The introduction of a methylene (B1212753) spacer between the phenyl ring and the core structure was found to significantly reduce bioactivity in one series of compounds. nih.gov

In a review of YC-1, an indazole derivative, modifications to the benzyl group were shown to have a significant impact on its antiplatelet activity. nih.gov Converting the 1-benzyl group to a hydrogen atom drastically reduced activity, indicating the importance of an aromatic ring at that position. nih.gov

For piperazine derivatives, palladium-catalyzed carboamination and carboetherification reactions offer a versatile method for introducing a wide range of substituents onto the piperazine core, facilitating the exploration of SAR. umich.edu This allows for the synthesis of libraries of related compounds with different substitution patterns.

The following table outlines potential modification sites and their impact based on related compound series:

| Modification Site | Type of Modification | Observed/Potential Impact on Activity | Reference |

| N1-Benzyl Group | Replacement with other aryl or alkyl groups; substitution on the phenyl ring. | Crucial for activity; modifications can fine-tune potency and selectivity. | nih.govnih.gov |

| C3-Isobutyl Group | Replacement with other alkyl or aryl groups of varying size and electronics. | Influences binding affinity and selectivity. | nih.gov |

| Piperazine Ring | Introduction of additional substituents; modification of the second nitrogen atom. | Can alter pharmacokinetic properties and target interactions. | nih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 1-benzyl-3-isobutylpiperazine, both ¹H and ¹³C NMR would be essential to confirm the connectivity and stereochemistry of the molecule.

¹H NMR spectroscopy would provide detailed information about the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) in ppm relative to a standard like tetramethylsilane (B1202638) (TMS) would be:

Aromatic Protons (Benzyl Group): A multiplet in the range of δ 7.2-7.4 ppm, corresponding to the five protons on the phenyl ring.

Benzylic Protons (-CH₂-Ph): A singlet or a pair of doublets (if diastereotopic) around δ 3.5 ppm, representing the two protons of the benzyl (B1604629) methylene (B1212753) group.

Piperazine (B1678402) Ring Protons: A complex series of multiplets between δ 2.0-3.0 ppm. The proton at the 3-position (CH-isobutyl) would likely appear as a multiplet, coupled to the adjacent methylene protons of the ring and the isobutyl group. The other protons on the piperazine ring would show complex splitting patterns due to coupling with each other.

Isobutyl Group Protons:

-CH₂- (attached to the ring): A doublet of doublets or a multiplet.

-CH- (methine): A multiplet.

-CH₃ (methyl): Two doublets, appearing as a characteristic pair of signals for the two diastereotopic methyl groups of the isobutyl moiety.

A hypothetical ¹H NMR data table is presented below:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.20-7.40 | m | 5H | Ar-H |

| 3.50 | s | 2H | Ph-CH₂-N |

| 2.00-3.00 | m | 7H | Piperazine ring protons |

| 1.50-1.80 | m | 1H | Isobutyl CH |

| 1.20-1.40 | m | 2H | Isobutyl CH₂ |

| 0.80-0.95 | dd | 6H | Isobutyl (CH₃)₂ |

¹³C NMR spectroscopy would be used to determine the number of unique carbon environments in the molecule. The expected chemical shifts are:

Aromatic Carbons (Benzyl Group): Signals in the δ 127-140 ppm region. The quaternary carbon attached to the methylene group would be distinct from the protonated aromatic carbons.

Benzylic Carbon (-CH₂-Ph): A signal around δ 63 ppm.

Piperazine Ring Carbons: Signals in the δ 45-60 ppm range. The carbon at the 3-position bearing the isobutyl group would be shifted downfield compared to the other piperazine carbons.

Isobutyl Group Carbons: Signals in the aliphatic region (δ 20-45 ppm), corresponding to the methylene, methine, and methyl carbons.

A hypothetical ¹³C NMR data table is presented below:

| Chemical Shift (δ, ppm) | Assignment |

| 138.5 | Quaternary Ar-C |

| 129.0 | Ar-CH |

| 128.2 | Ar-CH |

| 127.0 | Ar-CH |

| 63.0 | Ph-CH₂-N |

| 55.0-60.0 | Piperazine C-3 |

| 45.0-55.0 | Other Piperazine Carbons |

| 40.0-45.0 | Isobutyl CH₂ |

| 25.0-30.0 | Isobutyl CH |

| 20.0-25.0 | Isobutyl CH₃ |

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) would be used to determine the exact molecular mass of this compound. This would allow for the confirmation of its elemental composition. The expected protonated molecule [M+H]⁺ would have a calculated m/z value corresponding to the formula C₁₅H₂₅N₂⁺.

The fragmentation pattern in MS/MS analysis would likely involve the characteristic loss of the benzyl group (m/z 91) or fragments of the isobutyl group.

A hypothetical HRMS-ESI data table is presented below:

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 233.2012 | 233.2015 |

| [M-C₄H₉]⁺ | 175.1230 | 175.1233 |

| [C₇H₇]⁺ | 91.0542 | 91.0541 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show the following characteristic absorption bands:

C-H stretching (aromatic): Around 3030 cm⁻¹.

C-H stretching (aliphatic): In the range of 2850-2960 cm⁻¹.

C=C stretching (aromatic): Bands in the region of 1450-1600 cm⁻¹.

C-N stretching: In the fingerprint region, typically between 1000-1200 cm⁻¹.

N-H stretching: A weak to medium band around 3300-3400 cm⁻¹ might be observed if the secondary amine in the piperazine ring is not fully substituted. For a pure tertiary amine, this band would be absent.

A hypothetical IR data table is presented below:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3030 | Medium | Aromatic C-H stretch |

| 2955, 2870 | Strong | Aliphatic C-H stretch |

| 1600, 1495, 1450 | Medium | Aromatic C=C stretch |

| 1150 | Medium | C-N stretch |

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic techniques are essential for the separation and purification of the target compound and for assessing its purity.

Column Chromatography: This technique would likely be used in the final purification step of the synthesis of this compound. A silica (B1680970) gel stationary phase with a solvent system such as a gradient of ethyl acetate (B1210297) in hexanes, often with a small amount of a basic modifier like triethylamine (B128534) to prevent peak tailing, would be appropriate.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS could be used to assess the purity of the compound and to identify any volatile impurities. The retention time in the gas chromatogram would be characteristic of the compound under specific conditions, and the mass spectrum would confirm its identity.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometric detector (LC-MS), would be a powerful tool for purity assessment. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water (with additives like formic acid or ammonium (B1175870) acetate to improve peak shape) would be a suitable starting point for method development.

High-Performance Liquid Chromatography (HPLC) in Research Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of synthesized chemical compounds. In the context of this compound and its derivatives, reversed-phase HPLC with UV detection is a commonly employed method to ensure the compound's integrity and to quantify any potential impurities. rsc.org

Detailed research findings have established specific protocols for the purity analysis of piperazine products. rsc.org The analytical process typically involves an Agilent 1100 Series system or an equivalent setup. rsc.org A crucial component of this analysis is the choice of the stationary phase, with a Supelco Discovery BIO Wide Pore RP column (25 cm × 4.6 mm, 5 μm) being a suitable option. rsc.org

The separation of this compound from any byproducts or starting materials is achieved by using a gradient elution. This involves a solvent system consisting of two mobile phases, typically 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). rsc.org The gradient runs over a specific period, for instance, a 20-minute run where the concentration of Solvent B is increased from 3% to 97%. rsc.org A constant flow rate of 1 ml/min is maintained throughout the analysis. rsc.org Detection of the compound is carried out using a UV detector set at a wavelength of 215 nm. rsc.org The retention time, the time it takes for the compound to travel through the column to the detector, is a key parameter for identification. For instance, in one study, the retention time for a related compound was recorded as 5.94 minutes within a 26-minute total run time. rsc.org

The purity of the synthesized piperazine products, including this compound, can be determined with high accuracy using this reversed-phase HPLC method. rsc.org Research has demonstrated the isolation of such piperazine products in excellent purity and yields without the need for further purification steps. rsc.org

The following table summarizes the typical parameters used in the HPLC analysis for purity determination of related piperazine compounds:

| Parameter | Value |

| Instrumentation | Agilent 1100 Series system |

| Column | Supelco Discovery BIO Wide Pore RP (25 cm × 4.6 mm, 5 μm) |

| Flow Rate | 1 ml/min |

| Detection | UV at 215 nm |

| Solvent System | A: 0.1% TFA in waterB: 0.1% TFA in acetonitrile |

| Gradient | 3% B to 97% B over 20 minutes |

Investigations of Biological Activity and Molecular Mechanisms in Vitro

In Vitro Biological Screening Methodologies for Piperazine (B1678402) Derivatives

The initial assessment of piperazine derivatives involves a battery of standardized in vitro tests designed to identify biological responses and potential molecular targets. These methods range from cell-based assays that measure phenotypic changes to more specific enzyme and receptor binding studies.

Cell-based assays are fundamental in determining the effect of a compound on cellular functions, such as viability, proliferation, and differentiation. For piperazine derivatives, these assays are crucial for identifying potential anticancer agents. mdpi.comnih.gov

A common method to assess cytotoxicity and antiproliferative effects is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay. researchgate.net This colorimetric assay measures the metabolic activity of cells, which in most cases correlates with the number of viable cells. A decrease in metabolic activity in the presence of a test compound suggests a reduction in cell viability or proliferation. researchgate.net For instance, various piperazine designer drugs have been shown to produce concentration-dependent cytotoxic effects in H9c2 cells, as determined by MTT and neutral red uptake assays. researchgate.net Similarly, novel piperazin-2-one (B30754) derivatives have been evaluated for their cytotoxic activities on cancer cell lines like HT-29 and A549, and a normal cell line (MRC-5), using the MTT assay to determine their half-maximal inhibitory concentrations (IC50). nih.gov

Another important cell-based assay is used to evaluate a compound's ability to induce cellular differentiation. In the context of leukemia research, the benzidine (B372746) staining method is employed to detect hemoglobin-producing cells, indicating erythroid differentiation. iiarjournals.org For example, this method has been used to assess the capacity of piperazine derivatives to induce erythroid differentiation in K-562 human chronic myelogenous leukemia cells. iiarjournals.orgresearchgate.net

Enzyme inhibition assays are critical for identifying compounds that can modulate the activity of specific enzymes involved in disease pathways. The piperazine scaffold is present in numerous molecules designed as enzyme inhibitors. nih.govresearchgate.net

These assays typically involve incubating the enzyme with its substrate and varying concentrations of the inhibitor. The rate of product formation is measured, often through spectrophotometric or fluorometric methods, to determine the extent of inhibition. For example, the inhibitory effect of novel nitrophenylpiperazine derivatives against tyrosinase, an enzyme involved in melanin (B1238610) production, was evaluated using L-DOPA as a substrate. nih.gov Similarly, the potential of piperazine derivatives as cholinesterase inhibitors for Alzheimer's disease has been assessed using Ellman's method, which measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.govnih.gov The inhibitory efficacy of certain derivatives against cyclin-dependent kinases (CDKs) and PIM1 kinase, which are key regulators of the cell cycle and are often dysregulated in cancer, has also been quantified using specialized assay kits. researchgate.net

Receptor binding assays are used to determine the affinity and selectivity of a compound for specific receptors. These studies are essential for understanding the pharmacodynamics of piperazine derivatives, many of which target neurotransmitter or other cell surface receptors. ijrrjournal.comresearchgate.net

Radioligand binding assays are a common technique. In these experiments, a radiolabeled ligand with known affinity for the target receptor is competed for its binding site by the unlabeled test compound. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, from which the binding affinity (Ki) can be calculated. This methodology has been widely applied to characterize the interaction of piperazine derivatives with a variety of receptors, including:

Sigma Receptors (σ1 and σ2): The affinities of new benzylpiperazine and other piperazine derivatives for σ1 and σ2 receptors have been evaluated using radioligands like ³H-pentazocine and [³H]DTG. nih.govnih.govrsc.org

Serotonin (B10506) Receptors (e.g., 5-HT1A): The binding affinity of potential antidepressant piperazine compounds to the 5-HT1A receptor has been determined to investigate their mechanism of action. tandfonline.com

Histamine (B1213489) H3 Receptors: The receptor binding profiles of piperazine derivatives have been investigated to assess their potential as H3 receptor antagonists. nih.gov

Exploration of Potential In Vitro Pharmacological Targets and Pathways

Following initial screening, further studies are conducted to identify the specific molecular targets and cellular pathways through which a compound exerts its effects.

The piperazine nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been shown to interact with a diverse array of receptors and enzymes. nih.govresearchgate.net Depending on the substituents attached to the piperazine ring, these compounds can exhibit high affinity and selectivity for various biological targets.

Receptors: Piperazine derivatives have been developed as ligands for numerous receptors, including sigma receptors (σ1 and σ2), serotonin (5-HT) receptor subtypes, dopamine (B1211576) (D2, D3, D4) receptors, and histamine (H1, H3, H4) receptors. ijrrjournal.comnih.govnih.govtandfonline.comnih.gov For example, certain benzylpiperazine derivatives show high affinity for the σ1 receptor, a target for treating neuropathic pain. nih.gov

Enzymes: The piperazine scaffold has been incorporated into inhibitors of various enzymes. These include acetylcholinesterase (AChE), a target in Alzheimer's disease; cyclin-dependent kinases (CDKs), which are targets for cancer therapy; and tyrosinase. nih.govresearchgate.netnih.gov Additionally, benzylpiperazine derivatives have been designed as selective binders of anti-apoptotic proteins like Mcl-1, which are technically not enzymes but are key protein-protein interaction targets in cancer. nih.gov

The interaction of a compound with its molecular target(s) ultimately leads to the modulation of cellular processes. For the specific derivative, (S)-1-benzyl-3-isobutylpiperazine-2,5-dione, in vitro studies have explored its effects on cancer cell proliferation and differentiation. iiarjournals.orgnih.govresearchgate.net

In a study investigating several piperazine derivatives, (S)-1-benzyl-3-isobutylpiperazine-2,5-dione (referred to as compound B) was tested for its antiproliferative activity against the K-562 human chronic myelogenous leukemia cell line. Unlike some other derivatives in the same study, this compound did not exhibit significant inhibition of K-562 cell proliferation. iiarjournals.orgnih.govresearchgate.net

However, the compound did show activity in inducing cellular differentiation. The study evaluated its ability to promote erythroid differentiation in K-562 cells, a therapeutic strategy for some leukemias. While the compound alone had a modest effect, it demonstrated a significant synergistic effect when combined with the established anticancer drug mithramycin. iiarjournals.orgresearchgate.net For example, the addition of 175 μM of (S)-1-benzyl-3-isobutylpiperazine-2,5-dione to 12 nM of mithramycin resulted in a substantial increase in benzidine-positive cells (indicating erythroid differentiation) from 2±0.70% to 37±4%. iiarjournals.org

Table 1: Effect of (S)-1-benzyl-3-isobutylpiperazine-2,5-dione (Compound B) on Erythroid Differentiation of K-562 Cells in Combination with Mithramycin

| Treatment | Concentration of Compound B (µM) | Concentration of Mithramycin (nM) | Benzidine-Positive Cells (%) |

| Mithramycin alone | 0 | 12 | 2 ± 0.70 |

| Mithramycin + Compound B | 175 | 12 | 37 ± 4.0 |

Data sourced from a study on piperazine derivatives' effect on K-562 cells. iiarjournals.org

This synergistic interaction suggests that while (S)-1-benzyl-3-isobutylpiperazine-2,5-dione may not be a potent antiproliferative agent on its own, it could potentially modulate cellular pathways that enhance the differentiation-inducing effects of other therapeutic agents. iiarjournals.org

Other Observed Biological Activities (e.g., Antifungal, Antidiabetic, Antiviral)

The piperazine nucleus is a core component of many compounds exhibiting a wide spectrum of biological activities. The versatility of the piperazine ring allows for substitutions that can modulate its therapeutic effects. nih.gov

Antifungal Activity: Piperazine derivatives have shown significant potential as antifungal agents. researchgate.net For instance, certain synthetic piperazine compounds have demonstrated notable activity against pathogenic fungi like Candida albicans, Aspergillus niger, and Aspergillus flavus. researchgate.net The antifungal action is often attributed to the specific structural features of the derivatives, which can be modified to enhance potency. researchgate.net The well-known antifungal drug itraconazole, for example, contains a piperazine moiety, highlighting the importance of this structural class in the development of antifungal therapies. rsc.org

Antidiabetic Activity: Derivatives of piperazine have been explored for their potential in managing diabetes mellitus. nih.gov One of the primary mechanisms of action for some of these compounds is the inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme, a validated target for type 2 diabetes treatment. pensoft.net For example, N-phenyl piperazine derivatives have been synthesized and evaluated for their ability to inhibit α-amylase, another key enzyme in carbohydrate metabolism. biomedpharmajournal.org In vitro studies on various piperazine sulfonamide derivatives have demonstrated significant DPP-4 inhibitory activity. pensoft.net Furthermore, certain diketopiperazine alkaloids, which share a core piperazine ring structure, have shown potent α-glucosidase inhibitory activity, with IC50 values in the micromolar range. nih.gov

Antiviral Activity: The piperazine scaffold is also present in molecules investigated for antiviral properties. Some cyclodipeptides isolated from fungi, which contain the diketopiperazine core, have demonstrated inhibitory activity against viruses such as the influenza A virus. mdpi.com The structural modifications on the piperazine ring are crucial for the antiviral effect, influencing the interaction with viral targets.

Elucidation of In Vitro Mechanisms of Action at the Molecular Level

The mechanisms of action for piperazine derivatives are diverse and depend on their specific molecular structures. Studies on analogues like 1-benzylpiperazine (B3395278) (BZP) provide insight into the potential molecular targets and cellular effects.

Ligand-Target Binding Kinetics (In Vitro)

The parent compound, 1-benzylpiperazine (BZP), and its analogues primarily act on central monoamine neurotransmitter systems. BZP has been shown to interact with dopamine, serotonin, and noradrenaline transporters, leading to an increase in the synaptic concentration of these neurotransmitters. researchgate.net This action is similar to that of some stimulant drugs. europa.eu

Beyond the monoaminergic system, other piperazine derivatives have been found to bind with high affinity to other targets, such as sigma receptors (σ1R and σ2R) and histamine H3 receptors (H3R). nih.govnih.gov The affinity for these receptors is highly dependent on the substitution pattern on the piperazine and the attached aryl or benzyl (B1604629) groups. For example, replacing a piperidine (B6355638) ring with a piperazine ring can drastically alter the binding affinity for the σ1R. nih.gov The binding affinities for some piperazine derivatives to various receptors are detailed in the table below.

| Compound Class | Target Receptor | Binding Affinity (Ki) | Reference |

| Piperazine Derivatives | Histamine H3 Receptor (hH3R) | 3.17 nM - 37.8 nM | nih.gov |

| Piperazine Derivatives | Sigma-1 Receptor (σ1R) | 3.2 nM - 1531 nM | nih.govnih.gov |

| Piperazine Derivatives | Sigma-2 Receptor (σ2R) | 67.9 nM | nih.gov |

This table presents a range of binding affinities observed for various piperazine derivatives, not specific to 1-benzyl-3-isobutylpiperazine.

Cellular Pathway Perturbations (In Vitro)

At the cellular level, certain piperazine derivatives have been shown to induce significant stress and perturb key signaling pathways, often leading to apoptosis (programmed cell death).

Studies on BZP have demonstrated that it can induce neurotoxicity through mechanisms involving oxidative stress and mitochondrial dysfunction. nih.gov In human cell models, BZP treatment led to an increase in reactive oxygen species (ROS), damage to DNA, and activation of caspases-3 and -9, which are key executioners of the mitochondrial apoptotic pathway. nih.gov The combination of BZP with other piperazine analogues, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP), has been shown to trigger significant hepatotoxicity in vitro, characterized by oxidative stress, mitochondrial impairment, and apoptosis. nih.gov

Other novel piperazine compounds have been found to inhibit cancer cell proliferation by targeting multiple signaling pathways simultaneously. nih.gov These pathways include the PI3K/AKT, Src family kinases, and BCR-ABL signaling pathways, all of which are critical for cell growth and survival. nih.govresearchgate.net Furthermore, some dispiropiperazine derivatives have been observed to arrest the cell cycle at the G2/M phase and induce apoptosis and necrosis in cancer cell lines. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

The biological activity of piperazine derivatives is profoundly influenced by their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for designing compounds with improved potency, selectivity, and pharmacokinetic profiles. researchgate.net

Influence of Substituent Variations on Biological Response

SAR studies on various classes of piperazine derivatives have revealed key structural requirements for different biological activities.

Substituents on the Aromatic Ring: For arylpiperazines, substitutions on the aromatic ring with either electron-donating or electron-withdrawing groups can significantly affect receptor binding affinity and selectivity. researchgate.net For instance, in a series of N-phenylbenzamides, different substituents on the phenyl ring led to varying degrees of antibacterial and antifungal activity.

Substituents on Piperazine Nitrogen: Modification of the piperazine nitrogen atoms with different groups (alkyl, aryl, etc.) can modulate properties like lipophilicity and metabolic stability, which in turn affects the biological activity. researchgate.net The nature of the substituent at the N1 position is critical. The presence of a benzyl group, as in this compound, is a common feature in many biologically active piperazines.

Substituents on Piperazine Carbon: While substitutions on the nitrogen atoms are more common, modifications to the carbon atoms of the piperazine ring are also important. mdpi.com The introduction of an isobutyl group at the C-3 position of 1-benzylpiperazine would increase the lipophilicity and steric bulk of the molecule compared to the parent BZP. This modification could potentially alter its binding affinity and selectivity for various biological targets. For example, in antimicrobial agents, specific substitutions on the piperazine ring are known to enhance potency. researchgate.net

| Compound/Analog | Key Structural Feature | Observed Biological Effect | Reference |

| 1-Benzhydryl-piperazine sulfonamides | Electron-withdrawing group (e.g., nitro) on the benzhydryl moiety | Enhanced antidiabetic activity | researchgate.net |

| N-phenyl Piperazine derivatives | Varied substituents on the N-phenyl ring | Modulation of α-amylase inhibitory and anti-inflammatory activity | biomedpharmajournal.org |

| Phenylpiperazines | Substituents like chloro, fluoro, or bromo on the phenyl ring | Altered psychoactive properties and receptor interactions | nih.gov |

This table illustrates how substituent variations on the core piperazine structure influence biological outcomes in different analogue series.

Impact of Stereochemistry on Biological Activity

Stereochemistry can play a critical role in the biological activity of piperazine derivatives. researchgate.net The presence of a substituent on a carbon atom of the piperazine ring, such as the isobutyl group in this compound, creates a chiral center. This means the compound can exist as different stereoisomers (enantiomers).

Different enantiomers of a chiral drug can have distinct pharmacological profiles, with one enantiomer often being more potent or having a different biological effect than the other. This stereoselectivity arises from the three-dimensional nature of drug-receptor interactions. Although specific studies on the stereochemistry of this compound are not available, SAR studies on other chiral piperazine derivatives have consistently shown that stereochemical variations can lead to stereoselective effects on biological activity. researchgate.net Therefore, it is highly probable that the (R) and (S) enantiomers of this compound would exhibit different biological activities and potencies.

Development of SAR Models from In Vitro Data

Following a comprehensive search of scientific literature, no specific in vitro studies detailing the development of Structure-Activity Relationship (SAR) models for the compound This compound were identified. The existing research on piperazine derivatives is broad, however, data focusing explicitly on the systematic variation of the 1-benzyl and 3-isobutyl moieties of this particular molecule to establish a quantitative or qualitative SAR from in vitro biological activity data is not available in the public domain based on the conducted searches.

Therefore, the generation of detailed research findings and data tables as requested in the outline is not possible.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to model the electronic structure of 1-benzyl-3-isobutylpiperazine, providing fundamental information about its stability and chemical reactivity. These ab initio methods solve the Schrödinger equation for the molecule, offering a detailed picture of its orbitals and electron distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency, making it suitable for medium to large-sized molecules like this compound. researchgate.net DFT calculations are typically used to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties. uni-greifswald.deresearchgate.net

In a typical DFT study of a benzylpiperazine derivative, the molecular structure is optimized to find its lowest energy conformation. nih.gov Functionals such as B3LYP are commonly paired with basis sets like 6-31G(d,p) or 6-311G++(d,p) to perform these calculations. researchgate.netnih.govresearchgate.net The results of these calculations include key geometric parameters like bond lengths and angles, which can be compared with experimental data if available. mdpi.com For this compound, DFT would be instrumental in understanding the spatial arrangement of the benzyl (B1604629) and isobutyl groups relative to the piperazine (B1678402) ring.

| Parameter | Typical DFT Functional/Basis Set | Calculated Properties | Significance |

|---|---|---|---|

| Geometry Optimization | B3LYP/6-311++G(d,p) | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure of the molecule. |

| Vibrational Frequencies | B3LYP/6-311++G(d,p) | IR and Raman spectra | Confirms the structure is at a true energy minimum and allows for comparison with experimental spectra. epstem.net |

| Electronic Properties | B3LYP/6-311++G(d,p) | Total energy, dipole moment, orbital energies | Helps in understanding the molecule's stability, polarity, and reactivity. researchgate.net |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). unesp.br The HOMO is the orbital most likely to donate electrons in a reaction, representing the nucleophilic character of a molecule, while the LUMO is the orbital most likely to accept electrons, indicating its electrophilic character. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The nitrogen atoms of the piperazine ring, with their lone pairs of electrons, are expected to contribute significantly to the HOMO, while the aromatic benzyl group would likely be involved in the LUMO. batistalab.com

| Orbital | Description | Typical Energy (eV) for related structures researchgate.net | Reactivity Implication |

|---|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | ~ -6.1 | Region of electron donation (nucleophilicity). researchgate.net |

| LUMO | Lowest Unoccupied Molecular Orbital | ~ -1.8 | Region of electron acceptance (electrophilicity). researchgate.net |

| Energy Gap (ΔE) | LUMO Energy - HOMO Energy | ~ 4.3 | Indicator of chemical stability and reactivity. nih.govresearchgate.net |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated wave function into localized orbitals corresponding to Lewis structures (bonds and lone pairs). batistalab.comuni-muenchen.de This analysis is used to study charge transfer and intramolecular interactions, quantifying the delocalization of electron density between filled donor NBOs and empty acceptor NBOs. ijnc.ir

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. chemrxiv.org An MEP map visualizes the electrostatic potential on the electron density surface of the molecule. nih.gov Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov Green represents regions of neutral potential.

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the piperazine ring due to their lone pairs of electrons, making them sites for protonation or interaction with electrophiles. nih.gov The hydrogen atoms, particularly those on the aromatic ring, would exhibit positive potential (blue), indicating them as potential sites for nucleophilic interaction.

Molecular Docking and Molecular Dynamics Simulations in Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a ligand, such as this compound, might bind to a biological target, typically a protein. nih.govresearchgate.net These methods are fundamental in drug discovery for predicting binding affinity and understanding the mechanism of action. researchgate.net

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor, as well as the binding affinity. nih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein. nih.gov

Studies on similar piperidine (B6355638) and benzylpiperazine derivatives have successfully predicted their binding sites in enzymes like acetylcholinesterase and proteins like Mcl-1. nih.govnih.gov For example, a docking study of a related inhibitor predicted its interaction with key amino acid residues such as Trp84, Phe330, and Trp279 in the binding cavity of acetylcholinesterase. nih.gov It was predicted that the benzyl group interacts with Trp84 and Phe330, while the piperidine's ammonium (B1175870) group interacts with Trp84 and Asp72. nih.gov

For this compound, a similar approach would be used. Docking simulations would place the molecule into the binding site of a target protein. The resulting poses would be scored based on factors like intermolecular forces, and the best-scoring poses would be analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and specific amino acid residues. This analysis is crucial for understanding the structural basis of its biological activity and for guiding the design of more potent analogs. nih.gov

Simulation of Conformational Dynamics and Stability

The three-dimensional structure of this compound is not static; it exists as an ensemble of interconverting conformers. Molecular dynamics (MD) simulations are a powerful computational method used to explore the conformational space of a molecule over time, providing a detailed picture of its flexibility and stability.

An MD simulation for a molecule like this compound would typically be initiated from an energy-minimized starting structure. The simulation would track the movements of each atom over a period of nanoseconds to microseconds, governed by a chosen force field that approximates the potential energy of the system. The resulting trajectory provides a wealth of information about the molecule's dynamic behavior.

Key areas of flexibility in this compound include:

Piperazine Ring Pucker: The six-membered piperazine ring can adopt several conformations, most commonly chair, boat, and twist-boat forms. MD simulations can reveal the preferred conformation and the energy barriers for interconversion between them. The chair conformation is generally the most stable for piperazine rings.

Isobutyl Group Rotation: The bonds within the isobutyl substituent can rotate, leading to numerous possible orientations of this group relative to the piperazine ring.

Benzyl Group Orientation: The bond connecting the benzyl group to the piperazine nitrogen allows for significant rotational freedom. The orientation of the phenyl ring with respect to the piperazine core is crucial as it can influence intermolecular interactions.

The stability of different conformers is determined by their potential energy. Lower energy conformers are more stable and, therefore, more populated at equilibrium. By analyzing the simulation trajectory, one can identify the most prevalent conformations and understand the dynamic equilibrium between them. This information is critical for predicting how the molecule might adapt its shape to fit into a biological target like an enzyme's active site or a receptor's binding pocket. For instance, studies on related benzylpiperidine derivatives have utilized MD simulations to understand how the orientation of the benzyl group is crucial for binding to specific receptors. ias.ac.inchemsrc.com

Analysis of Molecular Interactions in Biological Systems

Understanding how this compound interacts with biological targets is fundamental to elucidating its potential pharmacological activity. Computational methods such as molecular docking and MD simulations are instrumental in predicting and analyzing these interactions at the molecular level.

Characterization of Non-Covalent Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)

Non-covalent interactions are the primary forces governing the binding of a small molecule (ligand) to a protein. For this compound, several types of non-covalent interactions are conceivable:

Hydrogen Bonding: The piperazine ring contains two nitrogen atoms. Depending on the physiological pH, one or both of these nitrogens can be protonated and act as hydrogen bond donors. They can also act as hydrogen bond acceptors. The ability to form hydrogen bonds is a critical determinant of binding specificity and affinity. Computational studies on other piperazine-containing ligands have highlighted the importance of hydrogen bonds with specific amino acid residues like glutamic acid in stabilizing the ligand-protein complex. nih.gov

Hydrophobic Interactions: The isobutyl and benzyl groups are nonpolar and thus hydrophobic. These groups are likely to interact favorably with hydrophobic pockets within a protein's binding site, which are typically lined with amino acid residues such as valine, leucine, isoleucine, and phenylalanine. These interactions are driven by the entropic gain from the release of ordered water molecules from the nonpolar surfaces.

Pi-Stacking and Cation-Pi Interactions: The aromatic phenyl ring of the benzyl group can engage in several types of "pi" interactions.

Pi-Stacking: This can occur with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

Cation-Pi Interactions: If one of the piperazine nitrogens is protonated (carrying a positive charge), it can form a strong, favorable interaction with the electron-rich face of an aromatic ring. Computational analyses of related benzylpiperidine ligands binding to the sigma-1 receptor have identified cation-pi interactions with residues like phenylalanine as a stabilizing force. nih.gov

The table below summarizes the potential non-covalent interactions for this compound and the key structural features involved.

| Interaction Type | Structural Feature Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Donor) | Protonated Piperazine Nitrogen | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond (Acceptor) | Piperazine Nitrogen | Serine, Threonine, Tyrosine, Asparagine |

| Hydrophobic Interactions | Isobutyl Group, Benzyl Group | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |

| Pi-Stacking | Benzyl Group (Phenyl Ring) | Phenylalanine, Tyrosine, Tryptophan |

| Cation-Pi Interaction | Protonated Piperazine Nitrogen & Benzyl Ring | Phenylalanine, Tyrosine, Tryptophan |

Computational Mutagenesis for Binding Hotspot Identification

Once a plausible binding mode of this compound within a target protein is predicted (e.g., via molecular docking), computational mutagenesis can be employed to identify "hotspot" residues that are critical for the binding affinity. This technique, often performed using molecular dynamics simulations and free energy calculations, involves systematically replacing amino acid residues in the binding site with a simpler residue (like alanine) in silico.

The change in binding free energy (ΔΔG) upon mutation is then calculated.

A large positive ΔΔG value upon mutation suggests that the original residue made a significant favorable contribution to the binding, identifying it as a "hotspot."

A ΔΔG value close to zero indicates that the residue is not critical for binding.

By performing this analysis for all residues in the binding pocket, a map of interaction hotspots can be generated. This information is invaluable for understanding the molecular basis of recognition and for designing new analogs with improved potency and selectivity. While no specific computational mutagenesis studies on this compound have been published, this is a standard and powerful technique in computational drug design.

Solvent Effects on Molecular Interactions

The surrounding solvent, typically water in a biological context, plays a crucial role in molecular interactions. It can mediate or compete with hydrogen bonds and influences the strength of hydrophobic interactions. Computational studies can explicitly model the behavior of water molecules in the binding site or use implicit solvent models to approximate their effect.

A study on the reaction between piperazine and benzyl bromide in various solvents provides experimental evidence for the importance of solvent properties. ias.ac.in The reaction rate was found to be influenced by the electrophilicity, hydrogen bond donor ability, and dipolarity/polarizability of the solvent. ias.ac.in This demonstrates that the local environment significantly impacts the reactivity and interactions of the benzyl and piperazine moieties. In a protein binding context, the microenvironment of the active site can be very different from bulk water. MD simulations that include explicit water molecules can capture the complex interplay between the ligand, the protein, and the solvent, providing a more accurate picture of the binding event. For example, simulations can reveal stable water molecules that bridge interactions between the ligand and the protein.

Predictive Modeling and Virtual Screening Applications

The structural information and interaction potential of this compound make it a candidate for use in predictive modeling and virtual screening campaigns.

Quantitative Structure-Activity Relationship (QSAR): If a series of analogs of this compound were synthesized and tested for a specific biological activity, QSAR models could be developed. These models establish a mathematical relationship between the chemical structures of the compounds and their biological activities. Descriptors for the models could include physicochemical properties, electronic properties, and 3D structural features derived from computational analysis.

Virtual Screening: this compound can serve as a scaffold or a query molecule in virtual screening efforts to identify other potential ligands for a specific target. nih.gov

Ligand-Based Virtual Screening: If the biological target is unknown, but other active molecules with similar scaffolds are known, one could search large chemical databases for compounds with similar 2D or 3D features to this compound.

Structure-Based Virtual Screening: If the 3D structure of the biological target is known, molecular docking can be used to screen large libraries of compounds to predict which ones are likely to bind to the target. Compounds containing the this compound core could be prioritized in such a screen to explore the structure-activity relationship around this scaffold.

These predictive modeling approaches accelerate the drug discovery process by prioritizing compounds for synthesis and biological testing, thereby saving time and resources.

Future Directions and Research Perspectives for 1 Benzyl 3 Isobutylpiperazine

Development of Advanced Synthetic Methodologies

While classical methods for synthesizing piperazine (B1678402) derivatives are well-established, the future development of 1-benzyl-3-isobutylpiperazine hinges on the adoption of more advanced and efficient synthetic strategies. Current approaches often involve multi-step reactions that can be time-consuming and result in the generation of difficult-to-remove by-products, such as dibenzylpiperazine. nih.govnih.goveuropa.eu Future methodologies should prioritize atom economy, stereoselectivity, and procedural simplicity.

Key areas for development include:

Catalytic Asymmetric Synthesis: Developing stereoselective methods to control the chirality at the C-3 position is crucial, as different enantiomers often exhibit distinct pharmacological profiles.

Flow Chemistry: Implementing continuous flow processes can offer superior control over reaction parameters, leading to higher yields, improved purity, and enhanced safety, particularly for large-scale synthesis.

Novel Coupling Chemistries: Exploring innovative cross-coupling reactions could provide more efficient and versatile routes to functionalize the piperazine ring, allowing for the rapid generation of diverse analogue libraries. A patent for the related compound, 1-benzyl-3-piperidone hydrochloride, outlines a multi-step synthesis involving intermediates like N-benzyl glycine (B1666218) ethyl ester, which could be optimized using modern synthetic techniques. google.com

These advancements would not only streamline the production of this compound but also facilitate the synthesis of novel derivatives for structure-activity relationship (SAR) studies. benthamdirect.com

Integration of Omics Data with In Vitro Pharmacological Studies

To gain a comprehensive understanding of the biological effects of this compound, future research must move beyond traditional pharmacological assays and embrace a systems biology approach. The integration of "omics" technologies—such as genomics, proteomics, and metabolomics—with in vitro data can elucidate the compound's mechanism of action on a global scale. nih.govfrontiersin.orgnih.gov

This integrated approach would involve:

Transcriptomics: Analyzing changes in gene expression in cell lines treated with this compound to identify affected signaling pathways and potential molecular targets.

Proteomics: Quantifying alterations in protein expression and post-translational modifications to understand the downstream effects of compound binding and pathway modulation. nih.gov

By correlating this multi-omics data with results from in vitro pharmacological assays (e.g., receptor binding, enzyme inhibition), researchers can build detailed network models of the compound's activity. mdpi.com This holistic view can help in identifying novel therapeutic indications, predicting potential off-target effects, and discovering biomarkers for patient stratification.

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. researchgate.net For this compound, these computational tools can be instrumental in predicting biological activities, optimizing molecular properties, and designing novel analogues with enhanced potency and selectivity. researchgate.netnih.gov

Future applications in this domain include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust ML-based QSAR models to predict the activity of virtual analogues of this compound. nih.gov These models can learn from existing data on piperazine derivatives to identify key structural features that govern biological activity. blogspot.com

De Novo Design: Employing generative AI models to design novel piperazine-based molecules from scratch, tailored to bind specific biological targets with high affinity. nih.gov These algorithms can explore vast chemical space to propose innovative scaffolds that may not be conceived through traditional medicinal chemistry approaches.

ADMET Prediction: Using AI to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, allowing for the early deselection of compounds with unfavorable pharmacokinetic or toxicological profiles.

The integration of AI and ML can significantly reduce the time and cost associated with synthesizing and testing new compounds, focusing laboratory efforts on the most promising candidates. researchgate.netnih.gov

| Computational Approach | Application for this compound | Potential Outcome |

| Machine Learning (QSAR) | Predict biological activity of virtual analogues | Prioritize synthesis of potent compounds |

| Generative AI | Design novel piperazine scaffolds for specific targets | Discover next-generation lead compounds |

| Predictive Modeling | Forecast ADMET properties | Reduce late-stage attrition of drug candidates |

Exploration of this compound as a Chemical Probe for Novel Biological Discoveries

A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein target. youtube.com Given the privileged nature of the piperazine scaffold, this compound and its derivatives could be developed into valuable chemical probes to interrogate complex biological pathways and facilitate new discoveries.

This research avenue would entail:

Target Identification and Validation: Utilizing techniques like chemical proteomics to identify the specific cellular targets of this compound.

Probe Optimization: Modifying the core structure to enhance potency, selectivity, and cell permeability, while potentially incorporating functional tags for visualization or affinity purification. escholarship.org

Pathway Elucidation: Using the optimized probe to study the physiological and pathological roles of its target protein in cellular and animal models, potentially uncovering novel mechanisms of disease.

The development of a high-quality chemical probe from the this compound scaffold could provide an essential tool for the broader biological research community, enabling the exploration of previously "undruggable" targets. youtube.com

Design of Next-Generation Piperazine-Based Lead Compounds

The ultimate goal of future research on this compound is to leverage the knowledge gained to design next-generation lead compounds with superior therapeutic properties. The versatile piperazine core allows for extensive structural modifications at the N-1 and N-4 positions, as well as on the piperazine ring itself, enabling fine-tuning of its pharmacological profile. benthamdirect.comnih.gov

The design strategy for new lead compounds should be guided by:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the benzyl (B1604629) and isobutyl groups and exploring other substitutions on the piperazine ring to understand their impact on target affinity and selectivity. benthamdirect.comnih.gov

Structure-Based Drug Design (SBDD): If the biological target is known, using techniques like X-ray crystallography or cryo-electron microscopy to visualize the binding mode of this compound. This structural information can guide the rational design of analogues that form more optimal interactions with the target. nih.govrsc.org

Pharmacokinetic Optimization: Modifying the structure to improve key drug-like properties such as solubility, metabolic stability, and oral bioavailability, which are critical for clinical success. researchgate.net

By combining empirical SAR data with computational insights, researchers can rationally design and synthesize novel piperazine derivatives based on the this compound template, paving the way for the development of innovative medicines. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-benzyl-3-isobutylpiperazine?

- Methodological Answer : The synthesis typically involves alkylation or amination of the piperazine core. For example, allylic acetates can react with benzyl-protected piperazine derivatives under iridium catalysis (50°C, DMF) to achieve regioselective amination, yielding ~60% isolated product after purification via flash column chromatography (heptane:isopropyl acetate gradients) . Key steps include monitoring reaction progress via TLC (Rf = 0.42 in 1:1 heptane:IPA) and confirming structural integrity using H/C NMR and HRMS.

Q. How can researchers verify the purity and stereochemical integrity of this compound derivatives?

- Methodological Answer : Combine multiple analytical techniques:

- NMR : Assign peaks to confirm substituent positions (e.g., benzyl protons at δ 7.3–7.5 ppm, piperazine backbone at δ 2.5–3.5 ppm) .

- Chiral SFC : Quantify enantiomeric excess (e.g., 94% ee achieved via iridium-catalyzed asymmetric synthesis) .

- HPLC : Assess purity (>95% for biological assays) using reverse-phase columns and UV detection .

Q. What solvent systems are effective for purifying this compound intermediates?

- Methodological Answer : Use silica gel chromatography with nonpolar-to-moderate polarity gradients (e.g., heptane:ethyl acetate or heptane:isopropyl acetate). For polar byproducts, switch to dichloromethane:methanol (95:5) . Confirm elution profiles via TLC and collect fractions based on UV activity.

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for high ee?

- Methodological Answer : Employ chiral iridium catalysts (e.g., phosphoramidite ligands) in DMF at 50°C. Monitor ee via SFC with chiral columns (e.g., Chiralpak AD-H) and correlate with optical rotation ([α] values in methanol) . Adjust catalyst loading (5–10 mol%) and reaction time (12–24 hr) to balance yield and stereoselectivity.

Q. What strategies resolve contradictions in spectroscopic data for this compound analogs?

- Methodological Answer : Cross-validate using complementary techniques:

- FTIR : Confirm functional groups (e.g., absence of carbonyl stretches if unintended oxidation occurs) .

- X-ray crystallography : Resolve ambiguous NMR assignments by determining crystal structures of key intermediates .

- Computational modeling : Compare calculated vs. experimental H NMR shifts (DFT at B3LYP/6-31G* level) .

Q. How do steric effects of the isobutyl group influence reactivity in downstream functionalization?

- Methodological Answer : Perform comparative studies with smaller (e.g., methyl) and bulkier (e.g., tert-butyl) analogs. Assess reaction rates in nucleophilic substitutions (e.g., SN2 with alkyl halides) and Huisgen cycloadditions. Use kinetic profiling (GC-MS or in situ IR) to quantify steric hindrance impacts .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

- Methodological Answer : Prioritize target-specific assays:

- Receptor binding : Radioligand displacement (e.g., σ-1 or 5-HT receptors) .

- CYP inhibition : Screen for interactions with CYP3A4/2D6 using fluorogenic substrates .

- Cytotoxicity : MTT assays in HEK-293 or HepG2 cells (IC determination) .

Methodological Considerations

Q. How to design a stability study for this compound under varying conditions?

- Protocol :

Thermal stability : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

Photostability : Expose to UV light (ICH Q1B guidelines); track by H NMR for structural changes.

Oxidative stress : Treat with HO (3% v/v) and analyze by LC-MS for peroxide adducts .

Q. What computational tools predict ADMET properties of this compound derivatives?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products